N-[3-(acetylamino)phenyl]-2-ethoxybenzamide
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Overview
Description
N-[3-(acetylamino)phenyl]-2-ethoxybenzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their pharmacological properties. This compound is characterized by the presence of an acetylamino group attached to a phenyl ring, which is further connected to an ethoxybenzamide moiety.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins and enzymes in the body
Mode of Action
The exact mode of action of Oprea1_075365 is currently unknown due to limited available data. The interaction of this compound with its targets and the resulting changes at the molecular level are subjects of ongoing research. It’s important to note that the mode of action of a compound is typically determined through a combination of experimental studies and computational modeling .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with targets . .
Biochemical Analysis
Biochemical Properties
N-[3-(acetylamino)phenyl]-2-ethoxybenzamide plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can alter the biochemical pathways in which these enzymes are involved .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate signaling pathways that are crucial for cell growth and differentiation, leading to changes in gene expression patterns and metabolic activities.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may bind to enzymes, leading to their inhibition or activation, which in turn affects the biochemical pathways they regulate. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation products may have different biological activities. Long-term exposure to this compound in in vitro or in vivo studies can lead to sustained changes in cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways without causing toxicity. At higher doses, it may lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s impact significantly changes beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. It can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. The compound’s interactions with specific enzymes can modulate their activity, thereby influencing the overall metabolic network within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments. These interactions can affect the compound’s accumulation and its overall biological activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its overall impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-2-ethoxybenzamide typically involves the following steps:
Acetylation: The starting material, 3-aminophenol, undergoes acetylation using acetic anhydride in the presence of a base such as pyridine to form 3-(acetylamino)phenol.
Esterification: The 3-(acetylamino)phenol is then subjected to esterification with 2-ethoxybenzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[3-(acetylamino)phenyl]-2-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines.
Substitution: Nucleophilic substitution reactions can occur at the acetylamino group, where nucleophiles like hydroxide ions can replace the acetyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Hydroxyl derivatives.
Scientific Research Applications
N-[3-(acetylamino)phenyl]-2-ethoxybenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its pharmacological effects, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(acetylamino)phenyl]-3-ethoxybenzamide
- N-(phenyl-heteroaryl)-3-acetylamino-benzamides
Uniqueness
N-[3-(acetylamino)phenyl]-2-ethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the acetylamino group on the phenyl ring and the presence of the ethoxy group on the benzamide moiety contribute to its unique reactivity and interaction with biological targets.
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-3-22-16-10-5-4-9-15(16)17(21)19-14-8-6-7-13(11-14)18-12(2)20/h4-11H,3H2,1-2H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSPGNONDAMRQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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